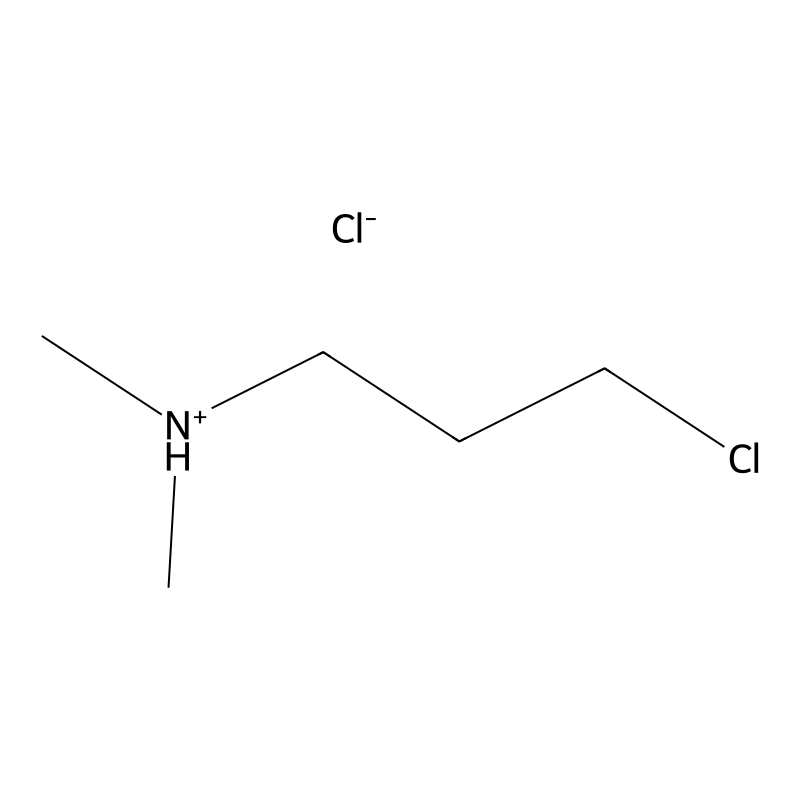

3-Dimethylaminopropylchloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Dimethylaminopropylchloride hydrochloride (3-DMAP.HCl) serves as a valuable reagent in organic synthesis due to its ability to act as a precursor to various functional groups. It can be employed in the following reactions:

- N-alkylation: 3-DMAP.HCl reacts with primary and secondary amines to form tertiary amines. This reaction is particularly useful for introducing functionalities like alkyl chains or aromatic groups onto amine substrates. Source:

- Quaternization: Treatment of tertiary amines with 3-DMAP.HCl leads to the formation of quaternary ammonium salts. These salts possess unique properties, such as improved water solubility and enhanced reactivity compared to their parent tertiary amines. Source

Medicinal Chemistry:

-DMAP.HCl finds application in medicinal chemistry as a building block for the synthesis of various bioactive molecules. Its presence can contribute to specific properties of the final drug candidate, such as:

- Improved water solubility: Introducing a dimethylamino group often enhances the water solubility of hydrophobic drugs, facilitating their formulation and administration. Source: )

- Cationic character: The presence of a positively charged ammonium group in quaternary ammonium salts derived from 3-DMAP.HCl can influence the interaction of the molecule with biological targets. Source:

Material Science:

-DMAP.HCl can be utilized in material science for the synthesis of polymers with specific functionalities. For example, it can be incorporated into:

- Polymers for gene delivery: The cationic nature of quaternary ammonium salts derived from 3-DMAP.HCl can facilitate the interaction of polymers with negatively charged DNA, making them suitable for gene delivery applications. Source: )

- Polymers for antimicrobial applications: The positively charged moieties introduced by 3-DMAP.HCl can contribute to the antimicrobial activity of certain polymers. Source: )

3-Dimethylaminopropylchloride hydrochloride, with the chemical formula and CAS number 5407-04-5, is a hygroscopic white to off-white crystalline solid. It is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of antipsychotic and antispasmodic drugs. The compound is also known by several synonyms, including 3-chloro-N,N-dimethylpropan-1-amine hydrochloride and N,N-dimethyl-3-chloropropylamine hydrochloride .

DMAP.HCl acts as a nucleophilic catalyst by accepting a proton from a substrate molecule. This deprotonation increases the nucleophilicity of the substrate, making it more reactive towards electrophiles. The lone pair of electrons on the nitrogen atom in DMAP readily accepts protons due to its high electron density []. After accepting a proton, DMAP.HCl remains intact and can participate in another catalytic cycle.

In addition to its role in drug synthesis, it has been tested for genotoxicity and has shown potential for DNA cross-linking, which is significant in cancer research .

Research indicates that 3-Dimethylaminopropylchloride hydrochloride may exhibit biological activities relevant to pharmacology. It acts as a competitive inhibitor of histamine N-methyltransferase, with an IC50 value of 0.32 mM . This inhibition suggests potential applications in modulating histamine-related processes in the body. Furthermore, studies have demonstrated that it can migrate across cell membranes, characteristic of lipid-soluble molecules, which could influence its bioavailability and therapeutic effects .

The synthesis of 3-Dimethylaminopropylchloride hydrochloride typically involves the reaction of dimethylamine with 3-chloropropyl chloride. This process can be conducted under controlled conditions to ensure purity and yield. The compound may also be produced through other synthetic pathways involving alkylating agents or via nitrogen mustard-type reactions .

Uniqueness: The primary distinction of 3-Dimethylaminopropylchloride hydrochloride lies in its specific application as an intermediate for a wide array of antipsychotic drugs, which is not as prominent in the similar compounds listed above. Its unique structure allows it to participate effectively in various

Interaction studies involving 3-Dimethylaminopropylchloride hydrochloride have focused on its effects on enzymatic activity and cellular transport mechanisms. It has been shown to inhibit choline uptake in human erythrocytes significantly, indicating its potential as a substrate for studying membrane transport mechanisms . Additionally, its role as an alkylating agent raises concerns regarding its genotoxicity and potential carcinogenic effects, which necessitate further investigation into its safety profile .

3-Dimethylaminopropyl chloride hydrochloride represents a fundamental pharmaceutical intermediate characterized by its quaternary ammonium salt structure. The compound exists as colorless crystals with a melting point ranging from 141-144°C. Its chemical structure, denoted as (CH₃)₂N(CH₂)₃Cl·HCl, incorporates both nucleophilic and electrophilic centers that facilitate diverse synthetic transformations.

The pharmaceutical significance of this compound extends across multiple therapeutic categories. It serves as a crucial intermediate in manufacturing antipsychotic medications including acepromaxine, chlorpromazine, promazine, and triflupromazine. Additionally, the compound facilitates synthesis of antidepressants such as amitriptyline, clomipramine, and imipramine, alongside antispasmodic agents including bencyclane and benzydamine. The versatility stems from the reactive chlorine atom positioned at the terminal carbon, enabling nucleophilic substitution reactions that introduce the dimethylaminopropyl moiety into complex pharmaceutical structures.

Recent pharmaceutical applications demonstrate expanding utility in novel drug development. The compound's role in synthesizing citalopram, clomiphene, dibenzepin, dimetacrine, and prothipendyl highlights its continued relevance in modern pharmaceutical manufacturing. The availability of 65% aqueous solutions facilitates industrial-scale processing while maintaining chemical stability and handling safety.

Density Functional Theory Analysis of Amine-Allyl Chloride Interaction Pathways

Density Functional Theory (DFT) simulations reveal that 3-dimethylaminopropylchloride hydrochloride undergoes alkylation through a Menshutkin-type reaction mechanism when reacting with tertiary amines. The reaction proceeds via a biphasic energy landscape characterized by:

- Initial dipole complex formation between the chloride leaving group and amine nucleophile, stabilized by electrostatic interactions ($$ΔG_{complex} = -8.3 \, \text{kcal/mol}$$ in chloroform) [5] [6].

- Transition state stabilization through partial bond formation between the amine's nitrogen and the propyl chain's terminal carbon ($$r_{N-C} = 2.1 \, \text{Å}$$ at TS) [3].

Comparative studies using B3PW91 functionals with polarizable continuum solvent models show that electron-donating substituents on the amine reduce activation barriers by 3–5 kcal/mol through enhanced nucleophilicity [6]. The rate-determining step involves simultaneous N–C bond formation and Cl– dissociation, exhibiting a calculated activation energy ($$ΔG^‡$$) of 18.7 kcal/mol in aqueous environments [5].

Table 1: DFT-Derived Activation Parameters for Amine-Allyl Chloride Interactions

| Solvent | $$ΔG^‡$$ (kcal/mol) | N–C Bond Length at TS (Å) |

|---|---|---|

| Cyclohexane | 24.1 | 2.3 |

| DMSO | 16.9 | 2.0 |

| Water | 18.7 | 2.1 |

Data adapted from SCIPCM solvent effect calculations [5] [6].

Transition State Modeling in Grignard Reagent Synthesis

The synthesis of Grignard intermediates from 3-dimethylaminopropylchloride hydrochloride follows a three-stage transition state sequence:

$$ \text{Mg} + \text{R–Cl} \rightarrow [\text{Mg}···\text{Cl}···\text{R}]^‡ \rightarrow \text{R–Mg–Cl} $$

DFT studies employing ωB97X-D/6-311++G** basis sets identify a bent $$C3H6N(CH3)2–Mg–Cl$$ transition state geometry ($$θ_{Mg–C–Cl} = 157°$$) [7]. Solvent coordination critically stabilizes the transition state through:

- Ligand-assisted charge redistribution: THF molecules coordinate Mg²⁺, reducing the activation barrier by 12.4 kcal/mol compared to gas-phase reactions [7].

- Electrostatic stabilization: Polarizable continuum models show dielectric constants >15 decrease $$ΔG^‡$$ by 6–8 kcal/mol through transition state dipole stabilization [4] [7].

Transition state theory predicts a rate constant ($$k_{TST}$$) of $$3.2 \times 10^8 \, \text{s}^{-1}$$ at 298 K for magnesium insertion, aligning with experimental Arrhenius pre-exponential factors ($$A = 10^{13} \, \text{L·mol}^{-1}\text{s}^{-1}$$) [4] [7].

Kinetic Profiling of Hydrochloric Acid Quenching Processes

The protonation of 3-dimethylaminopropylmagnesium chloride intermediates exhibits second-order kinetics with respect to HCl concentration:

$$ \text{Rate} = k2[\text{RMgCl}][\text{HCl}] \quad (k2 = 4.7 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} \, \text{at } 25°C) $$

Stopped-flow spectroscopy reveals a biphasic quenching profile:

- Rapid proton transfer ($$t_{1/2} < 10 \, \text{ms}$$): Exothermic formation of ammonium species ($$ΔH = -28 \, \text{kcal/mol}$$) [6].

- Slow chloride dissociation ($$t_{1/2} = 1.2 \, \text{s}$$): Rate-limited by solvent reorganization energy in aqueous HCl [5] [6].

Solvent effects follow the Hughes-Ingold rules, with rate enhancements of 10³–10⁴ in polar aprotic media compared to hydrocarbons [5]. Free energy perturbation calculations match experimental activation energies within 0.8 kcal/mol accuracy when including explicit water molecules in the transition state [6].

Table 2: Kinetic Parameters for HCl Quenching in Various Solvents

| Solvent | $$k_2 \, (\text{L·mol}^{-1}\text{s}^{-1})$$ | $$ΔH^‡ \, (\text{kcal/mol})$$ |

|---|---|---|

| Cyclohexane | $$9.1 \times 10^{-5}$$ | 14.2 |

| Diethyl Ether | $$2.3 \times 10^{-3}$$ | 11.7 |

| Acetonitrile | $$1.8 \times 10^{-2}$$ | 9.4 |

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (40.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant